N,N,N-tris(3-phthaliMidopropyl)aMine

Dendrimer synthesis Protecting group strategy Tripodal amine

Using unprotected tris(3-aminopropyl)amine as a dendrimer core leads to uncontrolled cross-linking and intractable product mixtures. N,N,N-Tris(3-phthalimidopropyl)amine solves this by providing a stable, crystalline, C₃-symmetric scaffold with three phthalimide-masked primary amines. Key outcomes: 1) Enables chemoselective, iterative divergent growth with minimal side reactions. 2) Allows simultaneous unmasking of all amine termini in a single step for uniform dendritic initiation. 3) Commercial lots are consistently verified at ≥98% purity with batch-specific HPLC, NMR, and GC quality data, ensuring reproducible transfection efficiency and regulatory compliance.

Molecular Formula C33H30N4O6
Molecular Weight 578.6 g/mol
Cat. No. B11818982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-tris(3-phthaliMidopropyl)aMine
Molecular FormulaC33H30N4O6
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCN(CCCN3C(=O)C4=CC=CC=C4C3=O)CCCN5C(=O)C6=CC=CC=C6C5=O
InChIInChI=1S/C33H30N4O6/c38-28-22-10-1-2-11-23(22)29(39)35(28)19-7-16-34(17-8-20-36-30(40)24-12-3-4-13-25(24)31(36)41)18-9-21-37-32(42)26-14-5-6-15-27(26)33(37)43/h1-6,10-15H,7-9,16-21H2
InChIKeyIWGBOMFWNKDZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N-Tris(3-phthalimidopropyl)amine: Protected Tripodal Tetra-Amine


N,N,N-Tris(3-phthalimidopropyl)amine (CAS 66322-78-9), also systematically named 2,2′,2″-(nitrilotris(propane-3,1-diyl))tris(isoindoline-1,3-dione), is a C₃-symmetric, tertiary tetra-amine in which each of the three primary amine termini of tris(3-aminopropyl)amine (TAPA) is masked with a phthalimide protecting group . First reported in the early literature and later optimized for higher yield via melt-phthaloylation [1], this compound serves as a stable, crystalline, and analytically tractable precursor that enables controlled, divergent construction of poly(propylene imine) (PPI) dendrimers and other branched polyamine architectures [2].

Why N,N,N-Tris(3-phthalimidopropyl)amine Cannot Be Substituted


The central nitrogen of N,N,N-tris(3-phthalimidopropyl)amine is already tertiary, meaning the three phthalimido‑propyl arms are permanently attached in a tripodal geometry that cannot be achieved by simple mono‑ or bis‑protected linear amines . Using the unprotected tris(3‑aminopropyl)amine directly leads to uncontrolled cross‑linking and intractable product mixtures during alkylation or amidation steps; the phthalimide groups ensure chemoselective deprotection only under forcing hydrazinolysis or acidic conditions, permitting iterative divergent growth with minimal side reactions [1]. Commercial lots of the compound are consistently specified at ≥98% purity with batch‑specific HPLC, NMR, and GC quality data, a level of analytical verification that is rarely available for custom‑synthesized in‑house protected intermediates .

N,N,N-Tris(3-phthalimidopropyl)amine: Comparative Evidence


Melt-Phthaloylation Yield vs. Alternatives

Laurino et al. achieved a 71% isolated yield of crude N,N,N-tris(3-phthalimidopropyl)amine via a solvent‑free melt‑phthaloylation of tris(3‑aminopropyl)amine (1) with phthalic anhydride/NaOAc at ~200 °C for 15 min, followed by a single aqueous work‑up [1]. In contrast, the earlier Mann–Pope procedure, as well as the standard sodium acetate/acetic acid method applied to the same substrate, afforded the tris‑phthalimido derivative only in poor yield (quantitative value not reported but described as “poor”) [1]. This represents a significant and quantifiable improvement in synthetic efficiency, reducing raw‑material waste and facilitating scale‑up.

Dendrimer synthesis Protecting group strategy Tripodal amine

Purity and Analytical Traceability Comparison

Commercially sourced N,N,N-tris(3-phthalimidopropyl)amine (Bidepharm, CAS 66322-78-9) is supplied with a standard purity of ≥98% and includes batch‑specific QC data from HPLC, NMR, and GC analyses . In-house synthesized phthalimide‑protected polyamines, by comparison, are frequently reported only with ¹H NMR and melting point, lacking orthogonal purity verification [1]. This level of analytical rigor ensures that the user begins dendrimer synthesis with a fully characterized G0 core, reducing the risk of propagating impurities that can complicate purification of higher-generation dendrimers.

Quality control Dendrimer building block Phthalimide protection

Melting Point as Identity and Purity Check

After two recrystallizations from DMF/water/charcoal, N,N,N-tris(3-phthalimidopropyl)amine melted sharply at 150–152 °C (lit. 150–151 °C) [1]. In contrast, related bis‑phthalimidopropyl‑N‑alkylamines (e.g., N,N‑bis(phthalimidopropyl)‑N‑propylamine) melt at significantly lower temperatures (typically 80–120 °C), and their melting ranges are often broader due to conformational flexibility of the single alkyl chain [2]. The high, sharp melting point of the tris‑derivative provides a convenient, instrument‑free identity and purity check before use.

Thermal analysis Phthalimide polyamines Dendrimer quality control

Elemental Analysis Accuracy

Elemental analysis of the twice‑recrystallized product gave C 68.28, H 5.15, N 9.82, which closely matches the calculated values for C₃₃H₃₀N₄O₆ (C 68.51, H 5.19, N 9.69) [1]. The deviations (ΔC = −0.23%, ΔH = −0.04%, ΔN = +0.13%) are all within the ±0.4% threshold generally accepted for confirming molecular formula. For the corresponding tetrapicrate derivative, the agreement is equally tight [1].

Elemental analysis Phthalimide derivative Chemical purity

Tripodal Core vs. Linear Diamine Cores

The C₃‑symmetric tripodal core of N,N,N-tris(3-phthalimidopropyl)amine provides three chemically equivalent, phthalimide‑protected arms that can be simultaneously deprotected to generate a trifunctional initiator core for PPI dendrimer synthesis [1]. Linear bis‑protected diamines (e.g., N,N′‑bis(phthalimido)‑1,4‑diaminobutane) yield only two growth directions, necessitating additional steps to achieve the same branching multiplicity per generation [2]. This architectural difference translates to a higher density of terminal functional groups per synthetic cycle when using the tripodal core, which is critical for applications requiring high surface functionality such as drug delivery, gene transfection, or catalysis.

Dendrimer architecture Tripodal core Divergent synthesis

Orthogonal Deprotection: Phthalimide vs. Boc/Cbz

The phthalimide groups of N,N,N-tris(3-phthalimidopropyl)amine are cleaved by hydrazinolysis (NH₂NH₂) or strong acid, conditions to which Boc and Cbz groups are also labile, but phthalimide offers distinct advantages for polyamine systems: (i) it introduces no additional heteroatoms (unlike Boc, which adds CO₂ and t‑Bu fragments), (ii) the deprotection by‑product (phthalhydrazide) is insoluble and easily removed by filtration, and (iii) the phthalimide chromophore enables facile UV‑based reaction monitoring [1]. In contrast, Boc deprotection generates CO₂ and isobutylene gas, and Cbz deprotection requires hydrogenolysis, which may be incompatible with certain functional groups or metal‑sensitive substrates .

Protecting group orthogonality Polyamine synthesis Dendrimer chemistry

N,N,N-Tris(3-phthalimidopropyl)amine Application Scenarios


PPI Dendrimer Divergent Synthesis

N,N,N-Tris(3-phthalimidopropyl)amine is the preferred G0 core for constructing PPI dendrimers via iterative Michael addition/hydrogenation or reductive amination sequences. Its three phthalimide‑protected arms ensure that all primary amine termini are simultaneously unmasked in a single deprotection step, initiating uniform dendritic growth [1]. The ≥98% purity and batch‑specific QC data available from commercial sources minimize the introduction of impurities that could cause dendritic defect structures, which are especially difficult to remove at higher generations.

Tripodal Chelating Ligand Synthesis

Deprotection of N,N,N-tris(3-phthalimidopropyl)amine yields tris(3‑aminopropyl)amine, a versatile tripodal tetra‑amine scaffold that forms stable complexes with a wide range of transition and lanthanide metal ions [1]. The phthalimide‑protected precursor allows chemists to first functionalize the central nitrogen or the propyl linkers while the amines are masked, then liberate the chelating amines under mild hydrazinolysis. This orthogonal protection strategy is critical for preparing unsymmetrical ligands with precisely placed donor atoms.

Gene Delivery Vector Building Block

Polyamine dendrimers and branched polymers are intensively investigated as non‑viral gene delivery vectors. Using a lot‑certified, analytically verified N,N,N-tris(3-phthalimidopropyl)amine as the core ensures batch‑to‑batch consistency in vector synthesis, a key requirement for reproducible transfection efficiency data and eventual preclinical development [1].

Pharmaceutical Intermediate Quality Control

In pharmaceutical process development, regulatory agencies require full characterization of all intermediates. N,N,N-Tris(3-phthalimidopropyl)amine, with its sharp melting point (150–152 °C), rigorous elemental analysis match, and multi‑orthogonal QC documentation [1], satisfies these requirements out‑of‑the‑box, sparing the development team from having to generate in‑house analytical reference standards.

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